Iritone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

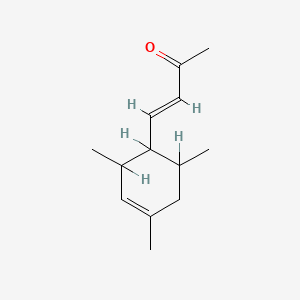

Structure

2D Structure

3D Structure

Properties

CAS No. |

67801-38-1 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

(E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |

InChI |

InChI=1S/C13H20O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-11,13H,8H2,1-4H3/b6-5+ |

InChI Key |

FETSKTIMHFKZNF-AATRIKPKSA-N |

SMILES |

CC1CC(=CC(C1C=CC(=O)C)C)C |

Isomeric SMILES |

CC1CC(=CC(C1/C=C/C(=O)C)C)C |

Canonical SMILES |

CC1CC(=CC(C1C=CC(=O)C)C)C |

Other CAS No. |

67801-38-1 |

Synonyms |

4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(TMC)-3-B cpd |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Bioactivity of Iritone and its Analogs: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 16, 2025 – This technical guide provides an in-depth exploration of the biological activities of Iritone and its analogues for researchers, scientists, and drug development professionals. While specific research on this compound is limited, this document extrapolates its potential pharmacological activities based on the extensive studies conducted on its structural class: the ionones. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in the bioactivity of these compounds.

Introduction

This compound, chemically known as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a member of the ionone (B8125255) family of cyclic ketones. Ionones are naturally occurring aroma compounds found in various essential oils and are recognized for their characteristic floral and woody scents. Beyond their use in the fragrance industry, ionones and their synthetic analogues have garnered significant scientific interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide will delve into the existing scientific literature to provide a comprehensive overview of the therapeutic potential of this class of compounds.

Quantitative Biological Activity Data

The following tables summarize the quantitative data available for ionone analogues, offering a comparative perspective on their potential efficacy. It is important to note that direct quantitative data for this compound is not extensively available in the current literature; therefore, the data presented here is for structurally related and well-studied ionone analogues.

Table 1: Anticancer Activity of Ionone Analogues

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| β-Ionone | MCF-7 (Breast Cancer) | MTT Assay | 150 | [1] |

| β-Ionone | PC-3 (Prostate Cancer) | MTT Assay | 200 | [2] |

| Chiral Ionone Alkaloid Derivative | MDA-MB-231 (Breast Cancer) | Chemotaxis Assay | 0.035 ± 0.004 | [3] |

| β-Ionone-derived Chalcone (1a) | A549 (Lung Cancer) | MTT Assay | 2.8 | [4] |

| β-Ionone-derived Chalcone (1d) | A549 (Lung Cancer) | MTT Assay | 3.2 | [4] |

| β-Ionone-derived Chalcone (1g) | A549 (Lung Cancer) | MTT Assay | 4.5 | [4] |

Table 2: Antimicrobial Activity of Ionone Analogues

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| β-Ionone | Staphylococcus aureus | Broth Microdilution | 125 | [5] |

| β-Ionone | Escherichia coli | Broth Microdilution | 250 | [5] |

| β-Ionone | Candida albicans | Broth Microdilution | 62.5 | [5] |

| Ketone C18 (β-Ionone derivative) | Fusarium solani | Spore Germination Inhibition | 0.05% (100% inhibition) | [6] |

| Alcohol C18 (β-Ionone derivative) | Staphylococcus aureus | Agar (B569324) Diffusion | - | [6] |

Key Signaling Pathways

The biological effects of ionone analogues are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Olfactory Receptor 51E2 (OR51E2) Signaling Pathway

Several studies have identified the olfactory receptor OR51E2 as a key target of β-ionone.[7][8][9] Ectopically expressed in various tissues, including the prostate and skin, its activation by ionone analogues can trigger downstream signaling cascades that influence cell proliferation, migration, and apoptosis.

Caption: OR51E2 Signaling Pathway Activation by Ionone Analogues.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers. Ionone analogues have been shown to modulate MAPK signaling, leading to anticancer effects.

Caption: Modulation of the MAPK/ERK Signaling Pathway by Ionone Analogues.

Glycogen Synthase Kinase 3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and metabolism. Its dysregulation is implicated in several diseases, including cancer. Some studies suggest that the anticancer effects of ionone analogues may involve the modulation of the GSK-3β pathway.

Caption: Postulated Modulation of the GSK-3β Signaling Pathway by Ionone Analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of ionone analogues.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Migration Assay (Transwell Assay)

The transwell migration assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.[15][16][17]

Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane at the bottom. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). Cells that migrate through the pores to the lower surface of the membrane are fixed, stained, and counted.

Protocol:

-

Insert Preparation: Rehydrate the transwell inserts (typically with 8 µm pores for cancer cells) with serum-free medium for at least 30 minutes at 37°C.

-

Chemoattractant Addition: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate.

-

Cell Seeding: Resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each transwell insert. Add the test compound (this compound or its analogue) at various concentrations to the upper chamber.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, followed by staining with 0.1% crystal violet for 20 minutes.

-

Cell Counting: Gently wash the inserts with PBS. Allow the inserts to air dry. Count the stained cells in several random fields under a microscope.

-

Data Analysis: Quantify the number of migrated cells per field and compare the treated groups to the control group.

Antimicrobial Susceptibility Test (Disk Diffusion Assay)

The disk diffusion assay (Kirby-Bauer method) is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[1][18][19]

Principle: A paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test microorganism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of growth inhibition will appear around the disk.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard) in sterile saline or broth.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound or its analogues onto the surface of the agar. A control disk with the solvent used to dissolve the compounds should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine whether the microorganism is susceptible, intermediate, or resistant to the tested compound, based on standardized interpretive charts (if available) or by comparison to control antibiotics.

Conclusion

The available scientific evidence strongly suggests that this compound and its analogues in the ionone family possess a range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities appear to be mediated through the modulation of key cellular signaling pathways such as the OR51E2, MAPK, and GSK-3β pathways. While further research is needed to elucidate the specific quantitative bioactivities and mechanisms of action of this compound itself, the data presented in this guide provides a solid foundation for future investigations. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to explore the therapeutic potential of this intriguing class of compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and protocols described are based on preclinical research and may not be representative of clinical outcomes.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - OR51E2 [maayanlab.cloud]

- 9. genecards.org [genecards.org]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. stackscientific.nd.edu [stackscientific.nd.edu]

- 16. clyte.tech [clyte.tech]

- 17. Transwell Migration Assay | Thermo Fisher Scientific - BR [thermofisher.com]

- 18. asm.org [asm.org]

- 19. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

Iritone: A Compound with Olfactory Promise Shows Limited Evidence as a Therapeutic Agent

Initial investigations into the therapeutic potential of Iritone, a compound primarily known for its application in the fragrance and cosmetics industries, have yielded minimal evidence to support its development as a clinical therapeutic agent. While noted for its low toxicity and potential sedative effects in aromatherapy, comprehensive studies detailing its mechanism of action in a therapeutic context, clinical trial data, and specific experimental protocols are not available in the public domain.

This compound, chemically identified as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a member of the ionone (B8125255) family, recognized for its characteristic woody and floral scent.[1] Its molecular formula is C13H20O, and it has a molecular weight of 192.3 g/mol .[1][2] The primary applications of this compound have been in perfumes, cosmetics, and aromatherapy, where its fragrance-enhancing and potential calming properties are utilized.[1]

Toxicological assessments have indicated that this compound possesses low acute toxicity.[1] However, a thorough review of scientific literature and clinical trial databases reveals a significant lack of research into its use as a primary therapeutic agent for any specific disease. Searches for a mechanism of action, clinical trials, and detailed experimental studies for this compound in a therapeutic setting did not yield any relevant results.

It is crucial to distinguish this compound from other investigational drugs with phonetically similar names. For instance, "Eritoran," an investigational drug for sepsis, and "ORIN1001," a selective IRE1α RNAse inhibitor in oncology clinical trials, are distinct chemical entities and should not be confused with this compound. Similarly, other developmental drugs such as "ET-02" for androgenic alopecia and "AR-1105" for macular edema are unrelated to this compound.

Due to the absence of scientific data on this compound as a therapeutic agent, this report cannot provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The available information is centered on its use in the fragrance industry and preliminary toxicological data. Further research and preclinical studies would be necessary to explore any potential therapeutic applications of this compound.

References

Unveiling the Aromatic World: A Technical Guide to Olfactory Receptor Activation by Ionones

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms and methodologies surrounding the activation of olfactory receptors (ORs) by the ionone (B8125255) class of odorants, to which the fragrance ingredient Iritone belongs. While specific receptor-ligand interactions for this compound are not yet publicly characterized, this document outlines the established principles of olfactory signal transduction and the key experimental protocols utilized to deorphanize and characterize these crucial sensory receptors.

The Ionone Family: A Symphony of Scents

The ionones are a class of aroma compounds prized for their characteristic violet and woody scents. This family includes several isomers, such as alpha-irone, beta-irone, and gamma-irone, each contributing unique nuances to a fragrance profile.[1][2] this compound, chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a member of this family, valued for its woody and floral notes in the fragrance industry.[3] While the olfactory characteristics of these molecules are well-documented by perfumers, the specific olfactory receptors responsible for their detection remain largely unidentified in scientific literature.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.3 g/mol |

| CAS Number | 67801-38-1 |

The Olfactory Signal Transduction Pathway

The perception of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

The canonical olfactory signaling pathway is initiated when an odorant, such as an ionone, binds to its specific OR. This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx of positive ions depolarizes the neuron, and if the depolarization reaches a certain threshold, an action potential is generated and propagated to the olfactory bulb of the brain for further processing.

Experimental Protocols for Olfactory Receptor Deorphanization

Identifying the specific ORs that are activated by a particular odorant is a process known as deorphanization. Several in vitro experimental techniques are commonly employed for this purpose.

Heterologous Expression of Olfactory Receptors

A primary challenge in studying ORs is their expression in a functional form in non-olfactory cell lines. HEK293 (Human Embryonic Kidney 293) cells are frequently used for this purpose. To enhance the functional expression and trafficking of ORs to the cell membrane, they are often co-transfected with accessory proteins such as Receptor-Transporting Protein 1S (RTP1S) and Gαolf.

Calcium Imaging Assay

The calcium imaging assay is a widely used method to measure the activation of ORs that couple to the Gαq pathway or when Gαolf is co-expressed with Gα15/16, which redirects the signal through the phospholipase C pathway, leading to an increase in intracellular calcium.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium and seeded onto glass-bottomed dishes. The cells are then transiently transfected with plasmids encoding the specific OR of interest, RTP1S, and a G-protein chimera (e.g., Gα15/16) if necessary.

-

Fluorescent Dye Loading: After an incubation period to allow for protein expression (typically 24-48 hours), the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Stimulation and Imaging: The cells are then washed and placed on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the application of the odorant (e.g., this compound) at various concentrations.

-

Data Analysis: Changes in intracellular calcium concentration are detected as changes in fluorescence intensity. The response is typically quantified as the change in fluorescence divided by the baseline fluorescence (ΔF/F).

cAMP Assay

For ORs that couple to the canonical Gαolf pathway, a cAMP assay is the preferred method to measure receptor activation. These assays quantify the production of cyclic AMP following stimulation with an odorant.

Methodology:

-

Cell Culture and Transfection: Similar to the calcium imaging assay, HEK293 cells are cultured and transfected with the OR of interest, RTP1S, and Gαolf.

-

Cell Stimulation: After the incubation period, the cells are treated with the odorant at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cell Lysis and cAMP Measurement: The cells are then lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The measured cAMP levels are normalized to a control (unstimulated cells) and plotted against the odorant concentration to determine the dose-response relationship.

Quantitative Data Presentation

Upon successful deorphanization of an olfactory receptor with a ligand such as this compound, the potency and efficacy of the interaction are quantified. The half-maximal effective concentration (EC₅₀) is a key parameter, representing the concentration of the ligand that elicits 50% of the maximum response. This data is typically presented in a tabular format for clear comparison.

Table 2: Template for Quantitative Analysis of Olfactory Receptor Activation by this compound

| Olfactory Receptor | Agonist | EC₅₀ (µM) | Maximum Response (% of Control) | Assay Type |

| e.g., OR1A1 | This compound | Data Not Available | Data Not Available | cAMP Assay |

| e.g., OR2W1 | This compound | Data Not Available | Data Not Available | Calcium Imaging |

Note: The data in this table is hypothetical and serves as a template. To date, no publicly available studies have reported the EC₅₀ values for this compound with specific olfactory receptors.

Conclusion

The activation of olfactory receptors by ionones like this compound is a critical first step in the perception of their characteristic scents. While the specific ORs that recognize this compound have yet to be identified, the experimental methodologies outlined in this guide, including heterologous expression, calcium imaging, and cAMP assays, provide a robust framework for future research in this area. The deorphanization of these receptors will not only enhance our fundamental understanding of olfaction but also pave the way for the rational design of novel fragrance ingredients and potential therapeutic applications targeting ectopic olfactory receptors.

References

An In-depth Technical Guide to the In Vitro Signaling Pathway of Ionones: A Focus on β-Ionone as a Proxy for Iritone

Disclaimer: As of the latest available scientific literature, a specific signaling pathway for "Iritone" (4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one) has not been characterized. However, due to its structural similarity to other well-studied ionones, this guide will focus on the in vitro signaling pathways of β-ionone, a closely related and extensively researched compound. The information presented here on β-ionone can serve as a foundational resource and a starting point for investigating the potential biological activities of this compound.

Introduction

Ionones are a class of terpenoids that are widely distributed in nature and are known for their characteristic floral scents. Beyond their use in the fragrance industry, certain ionones, particularly β-ionone, have demonstrated significant biological activities in vitro, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] These activities are mediated through the modulation of several key cellular signaling pathways. This technical guide provides a comprehensive overview of the known in vitro signaling pathways of β-ionone, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in this field of study.

Core Signaling Pathways of β-Ionone In Vitro

β-ionone exerts its biological effects through multiple signaling cascades, primarily impacting cell proliferation, apoptosis, and inflammation. The key pathways identified in in vitro studies include the activation of the olfactory receptor OR51E2, inhibition of the NF-κB and MAPK pathways, and modulation of the intrinsic apoptotic pathway.

Olfactory Receptor 51E2 (OR51E2) Signaling

β-ionone is a known agonist for the ectopically expressed olfactory receptor OR51E2 in various cell types, including prostate cancer cells and retinal pigment epithelial (RPE) cells.[3][4] Activation of OR51E2 by β-ionone initiates a signaling cascade that can lead to diverse cellular responses.

The binding of β-ionone to OR51E2, a G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This is often accompanied by an increase in intracellular calcium concentration ([Ca²⁺]i).[3][5] Downstream of these second messengers, the ERK1/2 and AKT pathways are activated, which can influence cell migration and proliferation.[3]

Anti-Cancer Signaling: Apoptosis and Cell Cycle Arrest

In various cancer cell lines, β-ionone has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G1 phase.[6][7] This is achieved through the modulation of several key regulatory proteins.

β-ionone treatment leads to the downregulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[6] This pathway is crucial for the synthesis of cholesterol and isoprenoids necessary for cell growth. Furthermore, β-ionone downregulates the expression of cell cycle proteins Cyclin D1 and cyclin-dependent kinase 4 (CDK4).[6][8]

The pro-apoptotic effects of β-ionone are mediated by altering the balance of Bcl-2 family proteins, specifically by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[1][9]

Anti-Inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

β-ionone has demonstrated potent anti-inflammatory properties in vitro by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10][11]

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), β-ionone inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[10] This leads to a reduction in the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1][10]

Concurrently, β-ionone can suppress the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK.[10][12] The MAPK pathway is another critical regulator of inflammatory responses, and its inhibition by β-ionone further contributes to the decreased production of inflammatory mediators.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of β-ionone against various human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Carcinoma | 210 | [6][7] |

| LNCaP | Prostate Carcinoma | 130 | [6][7] |

| PC-3 | Prostate Adenocarcinoma | 130 | [6][7] |

| SGC-7901 | Gastric Adenocarcinoma | 89 | [9] |

| A549 | Lung Cancer | 0.001-0.003 (for derivatives) | [13] |

| MCF-7 | Breast Cancer | < 50 (significant inhibition) | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the effects of ionones.

General Experimental Workflow

A typical workflow for investigating the in vitro effects of a compound like β-ionone involves a series of assays to determine its impact on cell viability, apoptosis, cell cycle, and the expression of key signaling proteins and genes.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of β-ionone on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

β-ionone stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of β-ionone (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with β-ionone as described above.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-ERK, Total-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment with β-ionone, wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize and quantify the protein bands using an imaging system.

This guide provides a foundational understanding of the in vitro signaling pathways potentially modulated by this compound, based on the current knowledge of the structurally similar compound, β-ionone. The provided protocols and data serve as a practical resource for researchers to design and conduct further investigations into the biological activities of this class of compounds.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. researchhub.com [researchhub.com]

- 8. kumc.edu [kumc.edu]

- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell Cycle Protocols [bdbiosciences.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Sweet Scent of Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of Iritone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone, a member of the ionone (B8125255) family of fragrant organic compounds, is chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one. While traditionally utilized in the fragrance industry for its pleasant woody and floral scent, recent scientific investigations have unveiled a promising spectrum of biological activities inherent in this compound and its chemical relatives, the ionones. This technical guide delves into the burgeoning field of this compound derivative research, with a specific focus on their structure-activity relationships (SAR) in the context of anticancer and anti-inflammatory applications. As researchers seek novel therapeutic agents with improved efficacy and safety profiles, the this compound scaffold presents a compelling starting point for drug discovery and development. This document aims to provide a comprehensive overview of the current understanding of this compound derivative SAR, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Anticancer Activity of this compound Derivatives

The exploration of this compound and its analogs in oncology has revealed their potential to modulate key pathways involved in cancer progression, including cell proliferation, migration, and angiogenesis. The structural backbone of this compound, featuring a cyclohexene (B86901) ring and an α,β-unsaturated ketone side chain, offers multiple sites for chemical modification to enhance anticancer potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the cytotoxic and anti-migratory activities of selected this compound (ionone) derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Chiral Ionone Alkaloid Derivative 11g | MDA-MB-231 (Human Breast Cancer) | Chemotaxis Assay | 0.035 ± 0.004 | [1] |

| β-Ionone Thiazolylhydrazone Derivative 1k | - | DPPH Radical Scavenging | 86.525 | [2] |

| β-Ionone Thiazolylhydrazone Derivative 1m | - | ABTS Radical Scavenging | 65.408 | [2] |

This table will be populated with more data as further research becomes available.

Key Signaling Pathways in Anticancer Activity

Several studies have implicated the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway as a key mechanism behind the anticancer effects of certain ionone derivatives.[1] HIF-1α is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis and metastasis. By inhibiting this pathway, ionone derivatives can effectively suppress tumor growth and spread.

Caption: Inhibition of the HIF-1α signaling pathway by an this compound derivative.

Recent evidence suggests that β-ionone can enhance the anticancer effects of conventional chemotherapeutic agents like 5-fluorouracil (B62378) by activating the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[3] GSK-3β is a multifunctional serine/threonine kinase that is implicated in the regulation of cell proliferation, apoptosis, and differentiation.

Caption: Activation of the GSK-3β signaling pathway by an this compound derivative.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Quantitative Structure-Activity Relationship Data

The following table presents the anti-inflammatory activity of selected this compound (ionone) derivatives.

| Derivative | Assay Type | Cell Line | IC50 (µM) | Reference |

| Isonicotinate 5 | ROS Inhibition | Human Blood Cells | 1.42 ± 0.1 | [4] |

| Isonicotinate 6 | ROS Inhibition | Human Blood Cells | - | [4] |

This table will be populated with more data as further research becomes available.

Key Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory and autoimmune diseases. Certain this compound derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by an this compound derivative.

Experimental Protocols

A comprehensive evaluation of the therapeutic potential of novel this compound derivatives necessitates the use of standardized and robust experimental protocols. The following sections detail the methodologies for key assays cited in this guide.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Chemotaxis Assay

The chemotaxis assay is used to evaluate the anti-migratory effects of compounds on cancer cells.[1]

Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. The inhibitory effect of a compound on this migration is then quantified.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber of a Transwell insert, which contains a porous membrane.

-

Chemoattractant: Place a chemoattractant (e.g., fetal bovine serum) in the lower chamber.

-

Treatment: Add the this compound derivative to the upper chamber with the cells.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration.

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane.

-

Staining and Counting: Fix and stain the cells that have migrated to the lower surface of the membrane. Count the migrated cells under a microscope.

-

Data Analysis: Calculate the percentage of migration inhibition compared to the control and determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. β-Ionone and its analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. atcc.org [atcc.org]

- 7. merckmillipore.com [merckmillipore.com]

Unveiling the Influence of Irisin on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Irisin, a myokine primarily produced by skeletal muscle during exercise, has emerged as a significant modulator of gene expression across various physiological and pathological contexts. This guide provides a comprehensive overview of the documented effects of irisin on gene expression, detailing the affected genes, the magnitude of change, the experimental methodologies employed to ascertain these effects, and the signaling pathways implicated in irisin's mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of irisin and for professionals involved in the development of novel drugs targeting irisin-related pathways.

Quantitative Effects of Irisin on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in response to irisin treatment across different experimental models.

Table 1: Effects of Irisin on Anorexigenic and Neurotrophic Gene Expression in Mouse Brain [1]

| Gene | Fold Change (mRNA level) | Experimental Model | Irisin Concentration | Duration of Treatment |

| CART | Increased | C57BL/6 mice | 0.5 μg/g body weight (intraperitoneal) | 14 days |

| POMC | Increased | C57BL/6 mice | 0.5 μg/g body weight (intraperitoneal) | 14 days |

| NPY | Increased | C57BL/6 mice | 0.5 μg/g body weight (intraperitoneal) | 14 days |

| BDNF | Increased | C57BL/6 mice | 0.5 μg/g body weight (intraperitoneal) | 14 days |

| AgRP | No significant change | C57BL/6 mice | 0.5 μg/g body weight (intraperitoneal) | 14 days |

| Orexin | No significant change | C57BL/6 mice | 0.5 μg/g body weight (intraperitoneal) | 14 days |

| PMCH | No significant change | C57BL/6 mice | 0.5 μg/g body weight (intraperitoneal) | 14 days |

| UCP2 | No significant change | C57BL/6 mice | 0.5 μg/g body weight (intraperitoneal) | 14 days |

Table 2: Effects of Irisin on Steroidogenic Enzyme Gene Expression in Human Granulosa Cells [2]

| Gene | Fold Change (mRNA level) | Experimental Model | Irisin Concentration | Duration of Treatment |

| CYP19A1 | Up to 1.80-fold increase | Primary human granulosa cells | 125-2000 ng/ml | 1-3 days |

| CYP11A1 | No significant change | Primary human granulosa cells | 125-2000 ng/ml | 1-3 days |

| CYP21A2 | No significant change | Primary human granulosa cells | 125-2000 ng/ml | 1-3 days |

| HSD3B1 | No significant change | Primary human granulosa cells | 125-2000 ng/ml | 1-3 days |

| HSD17B3 | No significant change | Primary human granulosa cells | 125-2000 ng/ml | 1-3 days |

Table 3: Modulation of Genes Associated with Severe COVID-19 Outcome by Irisin in Human Subcutaneous Adipocytes [3]

| Gene | Fold Change (mRNA level) | Experimental Model |

| TRIB3 | 3-fold increase | Human subcutaneous adipocytes |

| FURIN | Decreased | Human subcutaneous adipocytes |

| ADAM10 | Decreased | Human subcutaneous adipocytes |

| TLR3 | Decreased | Human subcutaneous adipocytes |

| HAT1 | Decreased | Human subcutaneous adipocytes |

| HDAC2 | Decreased | Human subcutaneous adipocytes |

| KDM5B | Decreased | Human subcutaneous adipocytes |

| SIRT1 | Decreased | Human subcutaneous adipocytes |

| RAB1A | Decreased | Human subcutaneous adipocytes |

Experimental Protocols

This section provides a detailed description of the methodologies used in the cited studies to investigate the effects of irisin on gene expression.

Protocol 1: In Vivo Administration of Irisin and Gene Expression Analysis in Mouse Brain[1]

1. Animal Model and Treatment:

-

Twelve male 6-week-old C57BL/6 mice were used.

-

Mice were randomized into two groups: a treatment group receiving daily intraperitoneal injections of irisin (0.5 μg/g body weight) and a control group receiving vehicle (phosphate-buffered saline) for 14 days.

2. Tissue Collection and RNA Extraction:

-

At the end of the treatment period, brain tissues were extracted.

-

Total RNA was isolated from the brain extracts.

3. Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR):

-

mRNA levels of target genes (CART, POMC, NPY, BDNF, AgRP, orexin, PMCH, and UCP2) were analyzed by qRT-PCR.

-

Gene expression levels were normalized to a suitable housekeeping gene.

Protocol 2: In Vitro Treatment of Human Granulosa Cells and Gene Expression Analysis[2]

1. Cell Culture:

-

Primary human granulosa cells were purified from follicular fluid samples obtained during in vitro fertilization (IVF) procedures.

-

Cells were cultured in appropriate media.

2. Irisin Treatment:

-

Cultured granulosa cells were treated with varying concentrations of irisin (125-2000 ng/ml) for 1 to 3 days.

3. RNA Extraction and qRT-PCR:

-

Total RNA was extracted from the treated and control cells.

-

mRNA expression levels of key steroidogenic enzymes (CYP11A1, CYP19A1, CYP21A2, HSD3B1, and HSD17B3) were measured using qRT-PCR analysis.

-

Relative gene expression was calculated after normalization to a reference gene.

Protocol 3: In Vitro Treatment of Human Adipocytes and RNA-Sequencing Analysis[3]

1. Cell Culture:

-

Human subcutaneous adipocytes were cultured in vitro.

2. Irisin Treatment:

-

Cultured adipocytes were treated with irisin.

3. RNA-Sequencing (RNA-seq):

-

Total RNA was extracted from irisin-treated and control adipocytes.

-

RNA-seq was performed to obtain a comprehensive profile of gene expression.

-

Differentially expressed genes were identified by comparing the transcriptomes of the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by irisin and the general experimental workflows for gene expression analysis.

Caption: Putative signaling pathway of Irisin leading to modulation of gene expression.

Caption: General experimental workflow for analyzing the effects of Irisin on gene expression.

References

- 1. Irisin increases the expression of anorexigenic and neurotrophic genes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of irisin and leptin on steroidogenic enzyme gene expression in human granulosa cells: In vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irisin modulates genes associated with severe coronavirus disease (COVID-19) outcome in human subcutaneous adipocytes cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Iritone-Based Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The field of natural product synthesis and modification continues to be a cornerstone of drug discovery, offering complex scaffolds that can be tailored for therapeutic purposes. Within this landscape, Iritone, a member of the ionone (B8125255) family, presents a compelling starting point for the development of novel bioactive molecules. This technical guide provides an in-depth look at the foundational chemistry of this compound, its known biological activities, and a prospective roadmap for the discovery and characterization of novel this compound-based compounds.

Core Characteristics of the this compound Scaffold

This compound, chemically known as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a C13 monoterpenoid ketone.[1] Its structure is characterized by a substituted cyclohexene (B86901) ring coupled to an α,β-unsaturated ketone side chain, which serves as a reactive handle for chemical modification.[1]

Physicochemical Properties

A clear understanding of this compound's physicochemical properties is essential for its use in synthetic chemistry and biological assays. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O | [1][2] |

| Molecular Weight | 192.3 g/mol | [1][2] |

| logKow (Octanol-Water Partition Coefficient) | 4.26 (Calculated) | [1] |

| Stereocenters | 3 | [2] |

| E/Z Centers | 1 | [2] |

Table 1: Physicochemical properties of this compound.

Synthetic Pathways and Potential Modifications

The industrial synthesis of this compound typically involves the condensation of iso-Cyclocitral with acetone (B3395972).[3] The real potential for drug discovery, however, lies in the derivatization of the this compound core. The presence of an activated double bond in the butenone moiety makes it amenable to several classes of chemical reactions.[1]

Key Experimental Protocols for Derivatization

The following are generalized protocols for key reactions that can be applied to the this compound scaffold to generate novel derivatives.

2.1.1 Michael Addition

The conjugated system of this compound is a prime target for Michael-type addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-carbon position.

-

Protocol:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF).

-

Add the desired nucleophile (e.g., a thiol, amine, or carbanion; 1.1-1.5 equivalents).

-

Introduce a catalytic amount of a suitable base (e.g., triethylamine, DBU) to facilitate the reaction.

-

Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

-

2.1.2 Reduction of the Ketone

Selective reduction of the ketone to a secondary alcohol can significantly alter the polarity and hydrogen bonding potential of the molecule.

-

Protocol:

-

Dissolve this compound (1 equivalent) in methanol (B129727) or ethanol (B145695) at 0°C.

-

Add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents), portion-wise.

-

Allow the reaction to stir at 0°C and then warm to room temperature over 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Carefully add acetone to quench any excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Add water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting alcohol by chromatography.

-

2.1.3 Epoxidation of the Cyclohexene Double Bond

Targeting the cyclohexene ring's double bond via epoxidation can introduce a reactive epoxide group for further functionalization.

-

Protocol:

-

Dissolve this compound (1 equivalent) in a chlorinated solvent like dichloromethane (B109758) (DCM).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents), at 0°C.

-

Stir the mixture, allowing it to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the epoxide product.

-

Biological Activity and Potential Therapeutic Applications

While research on this compound itself is limited, the broader ionone class, to which it belongs, has demonstrated a range of biological activities, suggesting a promising future for novel this compound-based compounds. Ionones have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

Known Biological Data for this compound

| Assay | Result | Animal Model | Source |

| Acute Toxicity | LD₅₀: 2000 - 10000 mg/kg | Animal Models | [1] |

| Genotoxicity | No significant effects in vitro | Not Applicable | [1] |

| CNS Effects | Sedative effects upon inhalation | Not Specified | [1] |

Table 2: Summary of reported biological activities for this compound.

Postulated Signaling Pathway Involvement

Based on studies of related terpenoids and ionones, novel this compound derivatives could potentially modulate key cellular signaling pathways implicated in cancer and inflammation.[4] For instance, β-ionone has been shown to influence the expression of cell cycle regulatory proteins and pro-inflammatory mediators.[4] A hypothetical workflow for investigating the mechanism of action of a novel this compound derivative is presented below.

Caption: A logical workflow for identifying the mechanism of action of a novel compound.

Further investigation into how these compounds interact with specific targets, such as the olfactory receptor OR51E2 which is activated by β-ionone, could reveal novel therapeutic avenues.[4]

Caption: A hypothetical signaling pathway modulated by an this compound derivative.

Conclusion and Future Directions

This compound serves as a readily accessible and chemically versatile scaffold for the development of novel compounds. Its core structure, combined with the known biological activities of the wider ionone family, provides a strong rationale for its exploration in drug discovery programs. Future research should focus on the systematic synthesis of this compound derivative libraries and their subsequent screening in robust biological assays to identify lead compounds for inflammation, infectious diseases, and oncology. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel chemical entities.

References

Iridin: A Potential Modulator of Cell Proliferation in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Iridin, a natural isoflavone (B191592) found in the plant Belamcanda chinensis, has garnered significant attention in oncological research for its demonstrated anti-proliferative and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of Iridin's role in modulating cell proliferation, with a focus on its mechanism of action in gastric cancer cells. This document details the key signaling pathways involved, summarizes quantitative data from pivotal studies, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Iridin exerts its anti-proliferative effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature in many cancers. By downregulating the phosphorylation of PI3K and AKT, Iridin effectively disrupts downstream signaling cascades that promote cell cycle progression and inhibit apoptosis.[1]

Effects on Cell Cycle and Apoptosis

Iridin treatment has been shown to induce G2/M phase cell cycle arrest in AGS human gastric adenocarcinoma cells.[1][2] This arrest is mediated by the attenuation of key cell cycle regulatory proteins, including Cdc25C, CDK1, and Cyclin B1.[1][2]

Furthermore, Iridin triggers apoptotic cell death through the extrinsic pathway.[1] This is evidenced by the increased expression of Fas, FasL, and cleaved Caspase-8.[1] The induction of apoptosis is further confirmed by the cleavage of Caspase-3 and poly ADP-ribose polymerase (PARP).[1][2] Notably, Iridin's pro-apoptotic activity appears to be independent of the intrinsic (mitochondrial) pathway, as no significant changes in the expression of Bax and Bcl-xL have been observed.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effect of Iridin on AGS gastric cancer cell lines.

Table 1: Effect of Iridin on Cell Cycle Distribution in AGS Cells

| Iridin Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |

| 50 | 52.1 ± 2.5 | 25.3 ± 2.0 | 22.6 ± 1.9 |

| 100 | 45.7 ± 3.0 | 18.9 ± 2.2 | 35.4 ± 2.8 |

| 200 | 38.4 ± 3.2 | 12.1 ± 1.9 | 49.5 ± 3.5 |

Data presented as mean ± standard deviation from flow cytometry analysis after 48 hours of treatment.[2]

Table 2: Effect of Iridin on Apoptotic Cell Population in AGS Cells

| Iridin Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 1.2 ± 0.3 | 0.8 ± 0.2 | 2.0 ± 0.5 |

| 50 | 4.5 ± 0.8 | 2.1 ± 0.4 | 6.6 ± 1.2 |

| 100 | 9.8 ± 1.5 | 5.3 ± 0.9 | 15.1 ± 2.4 |

| 200 | 18.2 ± 2.1 | 10.7 ± 1.6 | 28.9 ± 3.7 |

Data presented as mean ± standard deviation from Annexin V and Propidium (B1200493) Iodide staining followed by flow cytometry analysis after 48 hours of treatment.[1]

Signaling Pathway Diagram

Caption: Iridin's mechanism of action on cell proliferation and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of Iridin in cell proliferation.

Cell Culture

AGS human gastric adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed AGS cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Iridin (e.g., 0, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

-

Plate AGS cells in 6-well plates and treat with different concentrations of Iridin for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

-

Treat AGS cells with various concentrations of Iridin for 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

-

Treat AGS cells with Iridin for 48 hours and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, Cdc25C, CDK1, Cyclin B1, Fas, FasL, Caspase-8, Caspase-3, PARP, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: General experimental workflow for studying Iridin's effects.

Conclusion and Future Directions

Iridin demonstrates significant potential as an anti-cancer agent, particularly in gastric cancer, by inducing cell cycle arrest and apoptosis through the inhibition of the PI3K/AKT signaling pathway. The data presented in this guide provide a solid foundation for its mechanism of action.

Future research should focus on:

-

Investigating the efficacy of Iridin in other cancer cell lines and in vivo models.

-

Exploring potential synergistic effects of Iridin with existing chemotherapeutic agents.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties.

These endeavors will be crucial in translating the promising preclinical findings of Iridin into potential clinical applications for cancer therapy.

References

- 1. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Bioactivity Screening of Iritone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone, chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a compound primarily utilized in the fragrance industry.[1] Its toxicological profile has been evaluated for safety in cosmetic applications, with studies indicating it is not expected to be genotoxic.[2] However, a comprehensive screening of its broader bioactivities, particularly in the realms of oncology and inflammation, is largely unexplored. A study using the BlueScreen assay indicated potential cytotoxicity at high concentrations, suggesting a need for further investigation into its cellular effects.[2]

This technical guide provides a framework for the preliminary in vitro screening of this compound's bioactivity. It outlines detailed experimental protocols for assessing its cytotoxic, anti-proliferative, apoptotic, and anti-inflammatory potential. Furthermore, it details methods for investigating the compound's influence on key cellular signaling pathways. The objective is to equip researchers with the necessary methodologies to conduct a thorough initial assessment of this compound's therapeutic potential.

Data Presentation: Summarized Quantitative Data

Effective preliminary screening relies on the clear and concise presentation of quantitative data. The following tables are templates for organizing and comparing experimental results.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Method |

| e.g., A549 | Lung Carcinoma | 24 | MTT Assay | |

| 48 | MTT Assay | |||

| 72 | MTT Assay | |||

| e.g., MCF-7 | Breast Adenocarcinoma | 24 | MTT Assay | |

| 48 | MTT Assay | |||

| 72 | MTT Assay | |||

| e.g., RAW 264.7 | Macrophage | 24 | LDH Assay | |

| 48 | LDH Assay |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| e.g., HeLa | Control (0.1% DMSO) | |||

| This compound (IC50/2) | ||||

| This compound (IC50) | ||||

| This compound (IC50*2) |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| e.g., Jurkat | Control (0.1% DMSO) | ||

| This compound (IC50/2) | |||

| This compound (IC50) | |||

| This compound (IC50*2) |

Table 4: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Treatment | Measurement | Result (e.g., % Inhibition) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS + this compound (µM) | Griess Assay | |

| Pro-inflammatory Cytokine Secretion | THP-1 (differentiated) | LPS + this compound (µM) | ELISA (TNF-α, IL-6) |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the bioactivity of this compound.

Cell Viability and Cytotoxicity Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

3.1.2 Lactate Dehydrogenase (LDH) Release Assay

-

Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage, an indicator of cytotoxicity. The assay measures the amount of LDH released.[3]

-

Protocol:

-

Follow steps 1-3 from the MTT assay protocol.

-

Supernatant Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

-

Cell Cycle Analysis

-

Principle: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[4]

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and fix them in 70% ice-cold ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (like FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) and inflammation (e.g., NF-κB, MAPKs).

-

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: General workflow for in vitro screening of this compound.

Hypothetical Signaling Pathway Diagrams

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Caption: Hypothetical anti-inflammatory action of this compound via NF-κB pathway.

Conclusion

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The outlined protocols for assessing cytotoxicity, cell cycle progression, apoptosis, and anti-inflammatory effects, combined with the suggested methods for data presentation and visualization, will enable a systematic and thorough initial investigation. While the current body of literature on this compound's bioactivity is limited, the proposed screening cascade can elucidate its potential as a therapeutic agent and guide future research directions, including more complex in vivo studies and mechanism-of-action investigations. Careful execution of these experiments and rigorous data analysis are paramount to uncovering any novel biological properties of this compound.

References

- 1. Fragrance material review on 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]

Iritone's Potential as an Anti-Inflammatory Agent: A Technical Guide

Disclaimer: Initial searches for the compound "Iritone" did not yield specific scientific literature detailing its anti-inflammatory properties. The provided chemical identifier (67GL43KSFC) and molecular formula (C13H20O) did not lead to published research on its biological activity in the context of inflammation.[1] Therefore, to fulfill the user's request for an in-depth technical guide on a potential anti-inflammatory agent, this document will focus on Orientin , a well-researched natural flavonoid compound with demonstrated anti-inflammatory effects. The principles, experimental protocols, and signaling pathways discussed for Orientin are representative of the type of investigation that would be required to assess the potential of a novel compound like this compound.

Introduction to Orientin as a Potential Anti-Inflammatory Agent

Orientin is a C-glycoside flavonoid found in various medicinal plants and has garnered significant interest for its wide range of bioactive properties, including antioxidant, anti-aging, and potent anti-inflammatory effects.[2] Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The therapeutic strategy of targeting inflammatory pathways with small molecules is a major focus of drug discovery.[3] Orientin has been shown to mitigate inflammatory responses in various in vitro and in vivo models, primarily by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.[5][6][7] This guide provides a technical overview of the existing data on Orientin's anti-inflammatory potential, detailing its mechanism of action, experimental validation, and the underlying signaling cascades.

Quantitative Data on Anti-Inflammatory Efficacy of Orientin

The anti-inflammatory effects of Orientin have been quantified in several studies. The data consistently demonstrates a dose-dependent inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).